SPDP-PEG9-acid
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Overview
Description
SPDP-PEG9-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₂₉H₅₀N₂O₁₂S₂, and it has a molecular weight of 682.84 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
SPDP-PEG9-acid is synthesized through a series of chemical reactions involving the attachment of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) to a PEG chain. The synthesis typically involves the following steps:
- Activation of the PEG chain with a carboxylic acid group.
- Coupling of the activated PEG chain with SPDP under mild reaction conditions to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield, making the compound suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG9-acid undergoes various chemical reactions, including:
Substitution Reactions: The SPDP moiety can react with amine and thiol groups, forming stable linkages.
Cleavage Reactions: The disulfide bond in SPDP can be cleaved under reducing conditions, releasing the PEG chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Cleavage Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
Substitution Reactions: The major products are PEGylated proteins or peptides with enhanced stability and solubility.
Cleavage Reactions: The major products are the free PEG chain and the cleaved SPDP moiety.
Scientific Research Applications
SPDP-PEG9-acid has a wide range of applications in scientific research, including:
Mechanism of Action
SPDP-PEG9-acid exerts its effects by acting as a linker in PROTACs. The compound joins two essential ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. By leveraging the intracellular ubiquitin-proteasome system, PROTACs facilitate the selective degradation of target proteins. This process involves the ubiquitination of the target protein, followed by its recognition and degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
SPDP-PEG8-acid: Similar to SPDP-PEG9-acid but with a shorter PEG chain.
SPDP-PEG12-acid: Similar to this compound but with a longer PEG chain.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTACs and other bioconjugation applications .
Properties
Molecular Formula |
C29H50N2O12S2 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C29H50N2O12S2/c32-27(30-7-26-44-45-28-3-1-2-6-31-28)4-8-35-10-12-37-14-16-39-18-20-41-22-24-43-25-23-42-21-19-40-17-15-38-13-11-36-9-5-29(33)34/h1-3,6H,4-5,7-26H2,(H,30,32)(H,33,34) |
InChI Key |
GOSHDTFRTRWDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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